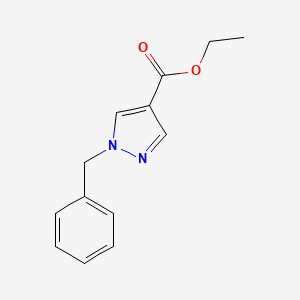

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

説明

Significance of Pyrazole (B372694) Derivatives in Pharmaceutical and Agrochemical Fields

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of great interest due to their wide-ranging applications in both the pharmaceutical and agrochemical sectors. nih.govresearchgate.net The pyrazole core is a versatile template that appears in numerous biologically active compounds. sid.ir

In the realm of medicine, pyrazoles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govpharmatutor.org For instance, certain 1H-pyrazole-4-carboxylic acid ethyl esters have been identified as potent inhibitors of neutrophil chemotaxis, which is relevant for inflammatory responses. nih.gov The development of novel pyrazole-containing compounds is an active area of research for creating new therapeutic agents. nih.gov

In agriculture, pyrazole derivatives are integral to the formulation of various agrochemicals. chemimpex.com They are used in the development of effective pesticides and herbicides, contributing to crop protection. sid.irchemimpex.com The synthesis of new nitrogen-containing heterocyclic compounds, including pyrazoles, remains a subject of significant interest for their potential applications in this field. nih.govresearchgate.netnih.gov

Research Context and Scope Pertaining to Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This compound is primarily utilized as a key intermediate in organic synthesis. chemimpex.com Its molecular structure, featuring the pyrazole core with specific substituents, makes it a valuable precursor for creating more complex, functionalized molecules for research purposes.

The research involving this compound and its close analogues, such as ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, often focuses on the synthesis and structural analysis of new heterocyclic systems. nih.govchemimpex.comnih.gov For example, studies have detailed the synthesis of such compounds by reacting a substituted ethyl pyrazole carboxylate with benzyl (B1604629) chloride. nih.govnih.gov The resulting products are then characterized using techniques like X-ray crystallography to determine their precise three-dimensional structures. nih.govnih.govnih.gov

The scientific interest in these molecules lies in their potential to serve as building blocks for discovering novel compounds with desirable biological activities for pharmaceutical and agrochemical development. nih.govchemimpex.com The benzyl group and the ethyl carboxylate moiety can be further modified, allowing chemists to systematically alter the molecular structure to explore its effects on biological targets.

Properties of this compound

| Property | Value |

| CAS Number | 150559-94-7 guidechem.com |

| Molecular Formula | C13H14N2O2 guidechem.com |

| Molecular Weight | 230.26 g/mol guidechem.com |

| Synonyms | 1-benzyl-1H-pyrazole-4-carboxylic acid ethyl ester, 1-Benzyl-4-ethoxycarbonylpyrazole guidechem.com |

Structure

3D Structure

特性

IUPAC Name |

ethyl 1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLKKQWXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570365 | |

| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150559-94-7 | |

| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization Techniques for Ethyl 1 Benzyl 1h Pyrazole 4 Carboxylate

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of ethyl 1-benzyl-1H-pyrazole-4-carboxylate, with each method offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum exhibits characteristic signals corresponding to the ethyl ester, the benzyl (B1604629) group, and the pyrazole (B372694) ring protons. whiterose.ac.uk The two protons on the pyrazole ring appear as distinct singlets or narrow doublets at approximately 7.93 ppm and 7.85 ppm. whiterose.ac.uk The five protons of the benzyl group's phenyl ring typically resonate as a multiplet around 7.34 ppm. whiterose.ac.uk The benzylic methylene (B1212753) protons (CH₂) are observed as a sharp singlet near 5.35 ppm. The ethyl group is identified by a quartet at about 4.28 ppm (OCH₂) and a triplet at 1.33 ppm (CH₃).

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Pyrazole H-5 | 7.93 | d | 0.5 |

| Pyrazole H-3 | 7.85 | d | 0.5 |

| Aromatic (Benzyl) | ~7.34 | m | - |

| Benzyl CH₂ | ~5.35 | s | - |

| Ethyl OCH₂ | ~4.28 | q | 7.1 |

| Ethyl CH₃ | ~1.33 | t | 7.1 |

| Note: Data compiled from partial literature values and expected chemical shifts. whiterose.ac.uk |

¹⁵N NMR: There is currently no available research data detailing the ¹⁵N NMR spectroscopic analysis of this compound. This technique would be useful for directly probing the electronic environment of the two nitrogen atoms within the pyrazole ring.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1715-1735 cm⁻¹. amazonaws.com Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2900-3100 cm⁻¹) and C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ range).

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1715 - 1735 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C / C=N Stretch (Ring) | 1400 - 1600 |

| Note: Data based on typical IR absorption frequencies for the respective functional groups. amazonaws.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic systems like this compound, this analysis would reveal absorption maxima (λ_max) corresponding to π → π* transitions. Specific experimental UV-Vis data for this compound is not currently found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. For this compound, electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺. The experimentally observed mass-to-charge ratio (m/z) of 231.1128 would correspond to the calculated exact mass for the formula C₁₃H₁₅N₂O₂⁺, confirming the compound's composition. amazonaws.com

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a fundamental check for the purity and empirical formula of a synthesized sample. The theoretical elemental composition of this compound (C₁₃H₁₄N₂O₂) is calculated as follows:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.81 |

| Hydrogen (H) | 6.13 |

| Nitrogen (N) | 12.17 |

| Oxygen (O) | 13.90 |

Experimental results from elemental analysis for a pure sample are expected to align closely with these calculated values, typically within a ±0.4% margin, thereby verifying the compound's elemental formula. nih.gov Specific experimental data for this compound were not found in the reviewed literature.

Conformational Analysis and Geometrical Studies

Computational Data

For the target molecule, this compound, computational models provide foundational geometrical data. These theoretical values offer a baseline for understanding the molecule's structure.

Interactive Table: Computed Properties for this compound

This table presents data calculated from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | guidechem.com |

| Molecular Weight | 230.26 g/mol | guidechem.com |

| Rotatable Bond Count | 5 | guidechem.com |

| Topological Polar Surface Area | 44.1 Ų | guidechem.com |

| Heavy Atom Count | 17 | guidechem.com |

Insights from Analogous Crystal Structures

Detailed geometrical parameters, such as dihedral angles, are best determined experimentally through single-crystal X-ray diffraction. While data for the exact title compound is not published, extensive research on regioisomers, specifically ethyl 1-benzyl-1H-pyrazole-5-carboxylates with an additional substituent at the 3-position, provides critical information on the conformational preferences of the benzyl and pyrazole rings.

These analogues demonstrate a consistent conformational trend: the pyrazole ring and the benzyl ring adopt a nearly perpendicular orientation. The dihedral angle between the plane of the pyrazole ring and the plane of the benzyl ring is consistently found to be in the range of 81° to 88°. uni.lusigmaaldrich.comnih.gov This orientation is likely adopted to minimize steric hindrance between the two ring systems.

In contrast, the dihedral angle between the pyrazole ring and the phenyl substituent at the C3 or C5 position tends to be much smaller, indicating a more coplanar arrangement, though this is influenced by the nature of the substituent. uni.lusigmaaldrich.comnih.gov For instance, in ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, the dihedral angle between the pyrazole and the fluorophenyl ring is a mere 4.57°. uni.luuni.lu Similarly, for the 3-(4-bromophenyl) analogue, this angle is 5.78°. sigmaaldrich.com

Interactive Table: Dihedral Angles in Analogous Pyrazole Derivatives

This table showcases experimentally determined dihedral angles from X-ray crystallography studies of structurally similar compounds, providing insight into the likely conformation of the title compound.

| Compound | Dihedral Angle: Pyrazole Ring to Benzyl Ring | Dihedral Angle: Pyrazole Ring to C3-Substituent Ring | Source |

| Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | 81.19 (18)° | 4.57 (16)° | uni.luuni.lu |

| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 88.00 (16)° | 5.78 (13)° | sigmaaldrich.com |

| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | 83.40 (4)° | 15.68 (4)° | nih.govosti.gov |

This consistent finding of a near-perpendicular arrangement between the benzyl group and the pyrazole core across multiple related crystal structures strongly suggests that this compound would adopt a similar conformation. The ethyl carboxylate group at the 4-position is expected to have some degree of rotational freedom, but its final position will be a balance between electronic effects and minimizing steric clash with the adjacent substituents.

Computational Chemistry Investigations of Ethyl 1 Benzyl 1h Pyrazole 4 Carboxylate and Pyrazole Frameworks

Molecular Modeling Techniques

Molecular modeling encompasses a range of computational methods used to represent and simulate the behavior of molecules. eurasianjournals.com For pyrazole (B372694) frameworks, these techniques are crucial for predicting how they interact with biological targets and for designing novel compounds with potentially enhanced activities. nih.gov

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. researchgate.netyoutube.com This method is widely applied to pyrazole derivatives to understand their potential as inhibitors for various enzymes. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the stability of the resulting complex; a more negative score generally indicates a stronger binding affinity. youtube.com

Docking studies on pyrazole derivatives have been instrumental in elucidating their binding modes. For instance, research on pyrazole-based inhibitors targeting the Rearranged during Transfection (RET) kinase revealed key interactions within the active site. nih.gov Hydrophobic interactions with residues such as Leu730, Ala756, Val804, and Tyr806, along with hydrogen bonds, were identified as crucial for the stable binding of the pyrazole scaffold. nih.gov Similarly, docking simulations of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors helped to investigate their binding mechanisms and showed favorable interactions compared to standard inhibitors. nih.gov

In studies of pyrazole-chalcone conjugates as tubulin polymerization inhibitors, docking was used to predict binding modes at the colchicine-binding site, with results showing that many of the synthesized compounds had better docking scores than the co-crystalized ligand, suggesting superior interaction. mdpi.com These computational predictions are often validated by in vitro assays to confirm the activity. mdpi.com

Table 1: Example of Molecular Docking Results for a Representative Pyrazole Derivative (Compound 25) against RET Kinase nih.gov

| Interaction Type | Binding Free Energy (kJ/mol) | Key Interacting Residues |

| Total Binding Affinity | -233.399 | - |

| Van der Waals Energy | -154.682 | Leu730, Ala756, Val804, Tyr806, Ala807, Gly810, Ser811, Leu881 |

| Electrostatic Energy | -28.021 | - |

| Polar Solvation Energy | 85.379 | - |

| SASA Energy | -15.241 | - |

This table illustrates the type of data generated from molecular docking and MM/PBSA calculations for a potent pyrazole inhibitor from a research study. The negative binding free energy indicates a favorable interaction.

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography), homology modeling can be employed. researchgate.netyoutube.com This technique builds a 3D model of the target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. researchgate.net The generated model can then be used for molecular docking studies to investigate the interactions with ligands like pyrazole derivatives. nih.gov

This approach is particularly valuable in the early stages of drug discovery where experimental structures may be lacking. researchgate.net For example, in a study of pyrazole and imidazole (B134444) derivatives against the fungus Fusarium oxysporum, a homology model of the target protein Fgb1 was constructed because no experimental structure was available in the Protein Data Bank. researchgate.net This allowed researchers to perform docking simulations and analyze the molecular interactions between their compounds and the fungal target. nih.gov The process typically involves template selection, target-template alignment, model construction, and subsequent validation to ensure the quality of the 3D model. researchgate.net

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules like ethyl 1-benzyl-1H-pyrazole-4-carboxylate. eurasianjournals.comresearchgate.net These methods are used to calculate molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. tandfonline.com It is widely used to optimize the molecular geometry of pyrazole derivatives and to understand their intrinsic properties. researchgate.netresearchgate.net DFT calculations can determine various molecular properties, including bond lengths, bond angles, and the distribution of electrons within the molecule. tandfonline.com

Studies on pyrazole derivatives frequently employ DFT to elucidate their structural and electronic features. researchgate.net For example, DFT calculations have been used to confirm the optimized molecular geometries of newly synthesized pyrazole compounds. researchgate.net The B3LYP functional is a commonly used method in these calculations. researchgate.nettandfonline.com The insights gained from DFT, such as the electronic properties and reactivity descriptors, are valuable for rationalizing the behavior of these compounds in various chemical and biological contexts. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive.

FMO analysis is frequently applied to pyrazole derivatives to predict their reactivity. researchgate.netresearchgate.net For instance, in a theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, FMO analysis was used to understand the electronic transition properties of the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. scispace.com In pyrazole systems, the HOMO is often located on the pyrazole ring and associated substituents, while the LUMO can be distributed across different parts of the molecule depending on its specific structure. scispace.com

Table 2: Example of FMO Energies for a Representative Pyrazole Derivative researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.03 |

| Energy Gap (ΔE) | 4.18 |

This table provides an example of HOMO, LUMO, and energy gap values calculated for a pyrazole derivative using DFT. The energy gap is a crucial parameter for assessing molecular reactivity.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. researchgate.netresearchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential. researchgate.net

MEP analysis is a valuable tool for studying pyrazole frameworks as it helps to identify regions involved in hydrogen bonding and other non-covalent interactions. researchgate.net For pyrazole derivatives, MEP maps can highlight the electronegative nitrogen atoms of the pyrazole ring as potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The analysis of the MEP provides crucial information for understanding how a molecule like this compound might interact with biological receptors or other molecules. uni-muenchen.denih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Furthermore, MD simulations can elucidate the specific interactions that contribute most to binding affinity. The calculation of binding free energy using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can break down the energetic contributions. nih.gov In one study, Van der Waals energy was found to be the most significant contributor to the total binding free energy of a pyrazole derivative, highlighting the importance of hydrophobic interactions, which were consistent with both docking and MD results. nih.gov Analysis of Root Mean Square Fluctuation (RMSF) helps identify the flexibility of individual amino acid residues in the protein's active site, revealing which residues are most affected by ligand binding. tandfonline.comresearchgate.net These simulations provide a dynamic picture that complements the static view from docking, confirming the stability of key hydrogen bonds and hydrophobic contacts over time. tandfonline.comnih.gov This detailed understanding of dynamic behavior is crucial for the rational design of more effective pyrazole-based inhibitors.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazole frameworks, computational methods, particularly molecular docking, are extensively used to elucidate SAR. researchgate.netnih.govresearchgate.net These studies systematically explore how different substituents on the pyrazole ring and its appended groups, such as the benzyl (B1604629) and ethyl carboxylate moieties in this compound, can affect binding to a biological target. nih.gov

Molecular docking simulations place the pyrazole derivative into the three-dimensional structure of a target protein's active site to predict its preferred binding mode and affinity. nih.govjst.go.jp SAR exploration through docking involves comparing the binding energies and interaction patterns of a series of analogues. For example, docking studies on pyrazole-4-carboxamide derivatives revealed that a difluoromethyl pyrazole moiety was a key active group for inhibitory activity. lookchem.com The simulations showed that the pyrazole ring could form π-cation interactions with key residues like Arginine in the active site. lookchem.com

SAR studies on pyrazolo[3,4-d]pyrimidine derivatives targeting kinases like FLT3 and VEGFR2 have shown that specific substitutions are crucial for potency. acs.org The addition of a urea (B33335) moiety connecting the pyrazole core to a substituted phenyl ring was found to be critical for activity. acs.org Docking analyses revealed that the pyrazole core often acts as a scaffold, positioning other functional groups to form essential hydrogen bonds and hydrophobic interactions with the kinase hinge region and other key residues. nih.govnih.gov The insights from these computational SAR studies are invaluable for guiding the design of new compounds with enhanced potency and selectivity. nih.govnih.gov For instance, if a docking study reveals an unoccupied hydrophobic pocket near the benzyl group of this compound, medicinal chemists could design new analogues with substituents on the benzyl ring to fill this pocket and potentially increase binding affinity.

Prediction of Pharmacological and Toxicological Properties (ADME Studies)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness. manipal.edu For pyrazole derivatives, including this compound, various computational tools and web servers like pkCSM and SwissADME are employed to predict their pharmacokinetic profiles. semanticscholar.orgnih.gov These predictions help to identify potential liabilities before resource-intensive synthesis and experimental testing are undertaken. johnshopkins.edu

ADME studies on novel pyrazole-carboxamide derivatives designed as carbonic anhydrase inhibitors showed that the compounds were predicted to have favorable drug-like properties. nih.gov Notably, these analyses predicted that the compounds would not exhibit AMES toxicity, a critical indicator of mutagenic potential. nih.gov Similarly, computational ADMET analysis of other pyrazole derivatives confirmed their adherence to Lipinski's Rule of Five, which suggests favorable physicochemical characteristics for oral bioavailability. researchgate.net

Table 1: Predicted In Silico ADME Properties for Representative Pyrazole Derivatives

| Parameter | Predicted Value for Pyrazole Series A semanticscholar.org | Predicted Value for Pyrazole Series B nih.gov | Acceptable Range for Drug-Likeness |

|---|---|---|---|

| Water Solubility (logS) | -2.5 to -4.0 | -3.0 to -5.0 | > -6.0 |

| Caco-2 Permeability (log Papp) | > 0.9 | 0.5 to 0.9 | > 0.9 (High) |

| Intestinal Absorption (% Absorbed) | > 90% | > 80% | > 30% (Good) |

| Blood-Brain Barrier (logBB) | -1.47 to -0.073 | -0.5 to -1.5 | -3.0 to 1.2 |

| CYP2D6 Inhibitor | No | No | No is preferred |

| CYP3A4 Inhibitor | Yes/No (Varies) | Yes | No is preferred |

| AMES Toxicity | Not Reported | No | No |

| Hepatotoxicity | Yes/No (Varies) | Not Reported | No |

This table is a generalized representation based on findings from multiple studies and does not represent specific values for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijsdr.org For pyrazole frameworks, 2D and 3D-QSAR studies are employed to develop predictive models that can guide the design of new, more potent derivatives. nih.govnih.govnih.gov These models translate molecular structures into numerical descriptors and use statistical methods to build a regression model.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov The variations in these fields are then correlated with changes in biological activity. For a series of pyrazole-thiazolinone derivatives acting as EGFR kinase inhibitors, a CoMSIA model yielded high statistical significance (q²=0.740, r²=0.851), indicating strong predictive power. nih.gov The contour maps generated from such models provide a visual guide for design; for example, a green contour in a steric map indicates that bulkier substituents are favored in that region for higher activity, while a blue contour in an electrostatic map might suggest that an electropositive group is beneficial. shd-pub.org.rs

2D-QSAR models use descriptors calculated from the 2D structure, such as topological indices, molecular weight, and counts of specific atom types. shd-pub.org.rsnih.gov For a set of pyrazole derivatives as acetylcholine (B1216132) esterase inhibitors, a 2D-QSAR model was built using genetic algorithm-based multiple linear regression (GA-MLR). shd-pub.org.rs This model identified the significance of descriptors like molecular volume and the number of multiple bonds for the inhibitory activity. shd-pub.org.rs Both 2D and 3D-QSAR models are validated using internal (e.g., leave-one-out cross-validation, q²) and external test sets to ensure their robustness and predictive ability for new, untested compounds. ijsdr.orgnih.gov The developed QSAR models, often used in conjunction with molecular docking, serve as powerful tools to prioritize the synthesis of novel compounds, like derivatives of this compound, with potentially enhanced biological activity. nih.govnih.gov

Table 2: Statistical Parameters of Representative QSAR Models for Pyrazole Derivatives

| QSAR Model Type | Target | q² (Cross-validated r²) | r² (Non-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|---|

| CoMSIA (3D-QSAR) | EGFR Kinase | 0.740 | 0.851 | Not Reported | nih.gov |

| CoMFA (3D-QSAR) | EGFR Kinase | 0.644 | 0.862 | Not Reported | nih.gov |

| GA-MLR (2D-QSAR) | EGFR Kinase | 0.787 | 0.843 | Not Reported | nih.gov |

| kNN-MFA (3D-QSAR) | Antitumor | 0.709 | 0.781 | Not Reported | ijsdr.org |

| Pharmacophore (3D-QSAR) | InhA (Anti-tubercular) | 0.77 | 0.97 | Not Reported | nih.gov |

q² (leave-one-out): A measure of the internal predictive ability of the model. r²: A measure of the model's fit to the training data. r²_pred: A measure of the model's ability to predict the activity of an external test set.

Biological and Pharmacological Activities of Ethyl 1 Benzyl 1h Pyrazole 4 Carboxylate Derivatives

Antimicrobial Efficacy

Derivatives of the pyrazole (B372694) scaffold are recognized for their potent and varied antimicrobial properties, targeting a wide range of pathogenic bacteria and fungi. nih.govmdpi.com The structural versatility of the pyrazole ring allows for the synthesis of compounds with significant activity against drug-resistant microbial strains. nih.gov

The antibacterial potential of pyrazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The ongoing challenge of antibiotic resistance has spurred the development of new pyrazole-based compounds. nih.gov

A series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity. Notably, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited significant activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 0.038 µmol/mL and 0.067 µmol/mL respectively, comparable to the standard drug ampicillin (B1664943). nih.gov Another study highlighted pyrazole-thiazole hybrids containing a hydrazone moiety as effective agents against various bacterial strains with MIC values ranging from 1.9 to 3.9 µg/ml. nih.gov

The introduction of different substituents on the pyrazole ring significantly influences antibacterial efficacy. For instance, certain pyrazolo-pyridine derivatives have shown good activity against E. coli and Pseudomonas aeruginosa with MIC values of 62.5 µg/ml. rasayanjournal.co.in Similarly, pyrazole-derived hydrazones have been identified as potent inhibitors of Gram-positive bacteria, including Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference(s) |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli, P. aeruginosa | MIC: 0.038 µmol/mL, 0.067 µmol/mL | nih.gov |

| Pyrazole-thiazole hybrids (with hydrazone) | Various strains | MIC: 1.9-3.9 µg/mL; MBC: 7.8 µg/mL | nih.gov |

| Pyrazolo-pyridine derivatives | E. coli, P. aeruginosa | MIC: 62.5 µg/mL | rasayanjournal.co.in |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | MIC: 0.78–1.56 μg/mL | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | MIC: 62.5–125 µg/mL | nih.gov |

In addition to their antibacterial effects, many pyrazole derivatives exhibit significant antifungal properties. mdpi.comorientjchem.org The search for new antifungal agents is driven by the rise of resistant fungal pathogens.

One study reported that Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was more active against Candida parapsilosis (MIC = 0.015 µmol/mL) than the standard drug fluconazole (B54011) (MIC = 0.020 µmol/mL). nih.gov Another derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 2.9 to 7.8 µg/mL, which were lower than the standard, clotrimazole. nih.gov

Fluorinated pyrazole derivatives have also been investigated for their effects on phytopathogenic fungi, showing promise as components for plant protection products. nih.gov Research has shown that pyrazole–thiazole (B1198619) carboxamides possess excellent activity against fungi like Rhizoctonia cerealis. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference(s) |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 µmol/mL | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | C. albicans, A. niger | 2.9–7.8 µg/mL | nih.gov |

| Pyrazolo-chromene derivatives | General antifungal | Positive antimicrobial character | orientjchem.org |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Certain pyrazole derivatives have shown the ability to inhibit biofilm formation and disrupt established biofilms.

Naphthyl-substituted pyrazole-derived hydrazones were found to be effective against biofilms of both Staphylococcus aureus and Acinetobacter baumannii. nih.gov Furthermore, a study on novel azo-pyrazole derivatives demonstrated their efficacy in combating infectious bacteria, with some compounds showing promising antibiofilm and anti-quorum-sensing activities. nih.gov Research on indolylbenzo[d]imidazole derivatives, which can be considered related structures, also revealed excellent antibiofilm activity, including the inhibition of biofilm formation and the killing of cells within mature biofilms of S. aureus. mdpi.com

The antimicrobial effects of pyrazole derivatives are attributed to several mechanisms of action. A primary mode of action is the disruption of the bacterial cell wall, which is essential for bacterial survival. nih.govnih.gov

Molecular docking studies have suggested that some pyrazole-thiazole derivatives may target topoisomerase II and topoisomerase IV, enzymes crucial for DNA replication. nih.gov Other pyrazole compounds have been identified as potential inhibitors of S. aureus DNA gyrase. nih.gov For certain pyrazole-derived hydrazones, the antibacterial mode of action was confirmed to be their ability to disrupt the bacterial cell wall. nih.gov In the case of some benzimidazole (B57391) derivatives, which share structural similarities, potential targets identified through molecular docking include (p)ppGpp synthetases/hydrolases, FtsZ proteins involved in cell division, and pyruvate (B1213749) kinases. mdpi.com

Anti-inflammatory Potential and Mechanisms

Pyrazole derivatives are well-documented for their anti-inflammatory properties, with some compounds serving as the basis for clinically used nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govrjpbr.com Research continues to explore new derivatives with improved efficacy and safety profiles. nih.gov

A series of ethyl pyrazole derivatives featuring a sulfonamide moiety were synthesized and tested for their anti-inflammatory effects. nih.gov Compound 23c from this series showed the highest activity in inhibiting inducible nitric oxide (NO) release with an IC50 of 0.63 μM. nih.gov Another compound, 21d, was most effective at inhibiting prostaglandin (B15479496) E2 (PGE2) production, with an IC50 of 0.52 μM. nih.gov The mechanism for these potent compounds was further investigated and shown to involve the inhibition of iNOS and COX-2. nih.gov

In another study, novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated. nih.gov Among them, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The fusion of a thiophene (B33073) ring with the pyrazole nucleus has also been explored to generate agents with better anti-inflammatory action. rjpbr.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. rjpbr.com

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Assay/Model | Key Findings | Mechanism of Action | Reference(s) |

| Pyrazole-sulfonamide derivative (23c) | Nitric Oxide Release Inhibition | IC50: 0.63 μM | iNOS Inhibition | nih.gov |

| Pyrazole-sulfonamide derivative (21d) | Prostaglandin E2 Production Inhibition | IC50: 0.52 μM | COX-2 Inhibition | nih.gov |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant activity | Not specified | nih.gov |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant activity | Not specified | nih.gov |

| 1H pyrazole-4-carboxylic acid ethyl esters | Neutrophil chemotaxis inhibition | Potent inhibitors (IC50: 0.19–2 nM) | Inhibition of fMLP-OMe induced chemotaxis | nih.gov |

Anticancer and Antitumor Properties

The pyrazole scaffold is a prominent feature in several anticancer drugs, and research into new pyrazole derivatives with antitumor properties is an active field. nih.govmdpi.com These compounds have shown efficacy against a variety of cancer cell lines through diverse mechanisms. nih.govnih.gov

A study on novel ethyl pyrazole derivatives with a sulfonamide terminal moiety revealed potent anticancer activity. nih.gov These compounds were tested for their inhibitory effects on JNK1, JNK2, JNK3, and BRAF(V600E) kinases. Compound 23d was the most potent JNK1 inhibitor (IC50 = 2 nM), while compound 23c was the most potent against JNK2 (IC50 = 57 nM). Compound 23b showed high potency against both JNK2 (IC50 = 125 nM) and BRAF(V600E) (IC50 = 98 nM) and demonstrated significant activity against a panel of NCI cancer cell lines. nih.gov

Another line of research focused on pyrazolyl analogues containing a pyridine (B92270) nucleus. One such derivative showed great promise as an anticancer agent against a human colon cancer cell line (HCT-116) with an IC50 of 4.2 μM. nih.gov The proposed mechanism for this activity was the potent inhibition of xanthine (B1682287) oxidase (IC50 = 0.83 μM). nih.gov The natural pyrazole C-glycoside, pyrazofurin, also exhibits a broad spectrum of antitumor activities. nih.gov

Table 4: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference(s) |

| Pyrazole-sulfonamide derivative (23d) | N/A (Kinase Assay) | 2 nM (JNK1) | JNK1 Kinase Inhibition | nih.gov |

| Pyrazole-sulfonamide derivative (23c) | N/A (Kinase Assay) | 57 nM (JNK2) | JNK2 Kinase Inhibition | nih.gov |

| Pyrazole-sulfonamide derivative (23b) | Various cell lines | 98 nM (BRAF(V600E)) | BRAF(V600E) Kinase Inhibition | nih.gov |

| Pyrazolyl analogue with pyridine nucleus | HCT-116 (Colon) | 4.2 μM | Xanthine Oxidase Inhibition | nih.gov |

| Pyrazolyl analogue with pyridine nucleus | HepG2 (Liver) | 4.4 ± 0.4 μM | Not specified | nih.gov |

Cytotoxicity Profiles in Cancer Cell Lines

The cytotoxic potential of pyrazole derivatives has been evaluated against a variety of human cancer cell lines. Studies have revealed that structural modifications to the pyrazole core can lead to significant antiproliferative activity.

One study investigated a novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), which was identified as the most cytotoxic compound in a screening of 5600 chemicals. nih.gov PTA-1 demonstrated potent cytotoxicity against a panel of cancer cell lines, with the Jurkat leukemia cell line being the most sensitive. nih.gov The compound also showed preferential cytotoxicity towards cancer cells, with a selective cytotoxicity index (SCI) greater than one for all tested lines. nih.gov

In another study, a series of pyrazole compounds, labeled L1–L5, were assessed for their cytotoxic effects on pancreatic, breast, and cervical cancer cell lines. nih.gov While none of the compounds were more active than the reference drugs cisplatin (B142131) and gemcitabine, compounds L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) showed moderate cytotoxicity against the CFPAC-1 pancreatic cancer cell line and the MCF-7 breast cancer cell line, respectively. nih.gov

Further research highlights that pyrazole derivatives can exhibit remarkable cytotoxic activities against human colon (HCT-116) and breast cancer (MCF-7) cells. srrjournals.com Some derivatives, such as those with a 4-bromophenyl group substitution, have shown promising activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. srrjournals.com

Table 1: Cytotoxicity of Pyrazole Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Cytotoxicity (CC50/IC50 in µM) | Source |

|---|---|---|---|---|

| PTA-1 | Jurkat | Leukemia | 0.32 | nih.gov |

| PTA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.43 | nih.gov |

| PTA-1 | MCF-7 | Breast Adenocarcinoma | 0.94 | nih.gov |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | nih.gov |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 | Breast Adenocarcinoma | 81.48 ± 0.89 | nih.gov |

| 4-bromophenyl substituted pyrazole | MCF-7 | Breast Adenocarcinoma | 5.8 | srrjournals.com |

| 4-bromophenyl substituted pyrazole | A549 | Lung Cancer | 8.0 | srrjournals.com |

Modulation of Cellular Processes (e.g., tubulin polymerization)

A key mechanism underlying the anticancer activity of certain pyrazole derivatives is their ability to interfere with microtubule dynamics. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

The pyrazole derivative PTA-1 has been shown to inhibit tubulin polymerization, a critical step in microtubule formation. nih.gov This disruption of microtubule organization leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis. nih.gov The inhibition of tubulin polymerization is a proven strategy in cancer therapy, suggesting that derivatives like PTA-1 are promising chemotherapeutic candidates. nih.gov

Similarly, a series of benzenesulfonamide-bearing pyrazole ring derivatives were found to be effective inhibitors of tubulin polymerization. nih.gov The most active compound in this series exhibited a tubulin polymerization IC50 value of 1.52 µM, which was superior to the reference drug colchicine (B1669291) (IC50 = 2.26 µM). nih.gov These findings indicate that the pyrazole scaffold can be a valuable template for designing new antitumor agents that act on tubulin. nih.gov

Specific Antitumor Target Interactions

The primary antitumor target for several cytotoxic pyrazole derivatives is tubulin. Molecular docking studies have provided insights into how these compounds interact with this protein. For many derivatives, the binding site is the same as that of colchicine, a well-known tubulin-destabilizing agent. mdpi.com

The pyrazole derivative PTA-1, for instance, exerts its effects by disturbing microtubule organization. nih.gov Molecular modeling studies of other pyrazole-related structures, such as 1H-benzimidazol-2-yl hydrazones, confirm that they likely bind at the colchicine binding site of tubulin. mdpi.com In some cases, molecular docking studies have also suggested other potential protein targets. For example, certain pyrazole derivatives have shown a high binding affinity for cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. srrjournals.com

Antiviral Activity, including Human Coronavirus Inhibition

The pyrazole scaffold is a versatile structure that has been incorporated into agents with a broad spectrum of antiviral activities, including against various coronaviruses. nih.govnih.gov

Research has demonstrated that hydroxyquinoline-pyrazole derivatives possess potent antiviral activity against several human coronaviruses. nih.gov In vitro screening revealed that these compounds significantly inhibit the replication of SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The findings suggest that these derivatives can attenuate viral propagation through direct antiviral actions, underscoring their potential as therapeutic candidates against these pathogenic viruses. nih.gov

The antiviral potential of pyrazoles extends beyond coronaviruses. Various derivatives have shown efficacy against other viruses such as Newcastle disease virus (NDV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV-1). nih.gov For example, a hydrazone derivative of pyrazole offered 100% protection against NDV in one study. nih.gov This broad activity highlights the importance of the pyrazole core in the development of new antiviral agents. nih.govnih.gov

Enzyme Inhibitory Activities

Derivatives of ethyl 1-benzyl-1H-pyrazole-4-carboxylate are also recognized for their ability to inhibit specific enzymes that are key targets in various diseases.

Xanthine Oxidoreductase Inhibition

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism responsible for the oxidation of hypoxanthine (B114508) to uric acid. Overproduction of uric acid can lead to hyperuricemia. A library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated as XOR inhibitors. nih.gov

Several of these compounds displayed potent XOR inhibition at the nanomolar level. nih.gov Specifically, compounds 16c , 16d , and 16f from the study emerged as highly effective inhibitors with IC50 values of 5.7, 5.7, and 4.2 nM, respectively, which are comparable to the clinically used drug febuxostat (B1672324) (IC50 of 5.4 nM). nih.gov Kinetic studies indicated that compound 16c acts as a mixed-type inhibitor. nih.gov The pyrazole ring in these compounds serves as an effective alternative to the thiazole ring found in febuxostat. nih.gov

Table 2: Xanthine Oxidoreductase (XOR) Inhibition by Pyrazole Derivatives

| Compound | Inhibitory Concentration (IC50 in nM) | Source |

|---|---|---|

| Derivative 16c | 5.7 | nih.gov |

| Derivative 16d | 5.7 | nih.gov |

| Derivative 16f | 4.2 | nih.gov |

| Febuxostat (Reference) | 5.4 | nih.gov |

Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) Inhibition

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite, making it an attractive drug target. nih.gov Several pyrazole derivatives have been investigated for their ability to inhibit this enzyme.

Studies on regioisomeric 5- and 3-hydroxy-substituted ethyl 1-aryl-1H-pyrazole-4-carboxylates showed promising results. nih.gov Derivatives such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and several 3-hydroxy-1H-pyrazole-4-carboxylates demonstrated around 30% inhibition of PfDHODH, which was more potent than a known reference inhibitor. nih.gov

In another study, tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates were evaluated as PfDHODH inhibitors. nih.gov The most active compound, a methyl ester derivative, showed an IC50 value of 2.9 ± 0.3 μM and exhibited very high selectivity for the parasite enzyme over the human equivalent (PfDHODH/HsDHODH > 350). nih.gov Molecular docking suggested that this high activity results from synergistic interactions within the enzyme's active site. nih.gov

Mycobacterium tuberculosis CYP121A1 Inhibition

Cytochrome P450 enzymes (CYPs) in Mycobacterium tuberculosis (Mtb) are crucial for the pathogen's viability, making them attractive targets for new anti-tuberculosis drugs. nih.gov One such enzyme, CYP121A1, has been identified as essential for the bacterium's growth. researchgate.net Research into new inhibitors has focused on pyrazole derivatives due to their potential to disrupt the function of this vital enzyme.

A series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit M. tuberculosis H37Rv and bind to the CYP121A1 enzyme. nih.gov In these studies, imidazole derivatives generally demonstrated greater inhibitory effects on Mtb growth compared to their triazole counterparts. nih.govnih.gov For example, 4-bromo and 4-iodo imidazole derivatives showed significant activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov

Binding affinity studies, measured by the dissociation constant (Kd), revealed that certain derivatives bind tightly to the CYP121A1 active site. nih.gov The propyloxy and isopropyloxy derivatives of 4-chloroaryl pyrazoles displayed strong type II binding affinity with Kd values of 11.73 μM and 17.72 μM, respectively, which are comparable to the natural substrate cYY (Kd 12.28 μM). nih.gov Notably, a methoxy-substituted triazole derivative with a 4-chloroaryl pyrazole showed an even better binding affinity with a Kd of 5.13 μM. nih.gov These findings highlight the potential of this class of compounds as effective anti-tuberculosis agents targeting CYP121A1. nih.gov

| Derivative Series | Compound | Activity Type | Value | Reference |

|---|---|---|---|---|

| Imidazole Diarylpyrazoles | 4-bromo derivative (7f) | MIC | 6.25 µg/mL | nih.gov |

| Imidazole Diarylpyrazoles | 4-iodo derivative (7g) | MIC | 6.25 µg/mL | nih.gov |

| Imidazole Diarylpyrazoles | Propyloxy derivative (11f) | Binding Affinity (Kd) | 11.73 µM | nih.gov |

| Imidazole Diarylpyrazoles | Isopropyloxy derivative (11h) | Binding Affinity (Kd) | 17.72 µM | nih.gov |

| Triazole Diarylpyrazoles | Methoxy derivative (12b) | Binding Affinity (Kd) | 5.13 µM | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. semanticscholar.org Overproduction of melanin can lead to skin hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. Pyrazole and pyrazoline derivatives have been explored as potential inhibitors of this enzyme.

Studies on pyrazoline derivatives have shown their potential to inhibit tyrosinase activity. For instance, a synthesized 1,3,5-trisubstituted pyrazoline derivative was tested against tyrosinase from Agaricus bisporus and showed inhibitory activity, although it was less potent than the standard inhibitor, kojic acid. The pyrazoline compound had an IC50 value of 262.15 µM, compared to 88.52 µM for kojic acid. Other research into related heterocyclic structures, such as 3-hydroxypyridin-4-one derivatives incorporating benzyl (B1604629) hydrazide moieties, demonstrated potent anti-tyrosinase activity, with IC50 values ranging from 25.29 to 64.13 μM. semanticscholar.org These findings suggest that the pyrazole scaffold and related structures are promising for the development of new tyrosinase inhibitors. semanticscholar.org

| Compound Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazoline Derivative | Compound 5 | 262.15 | |

| 3-hydroxypyridin-4-one derivative | Compound 6i | 25.29 | semanticscholar.org |

| 3-hydroxypyridin-4-one derivative | Compound 6d | 26.36 | semanticscholar.org |

| Standard | Kojic Acid | 88.52 |

Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of enzymes involved in various physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and certain cancers. rsc.org Consequently, hCA isoforms, particularly the cytosolic hCA I and II and the tumor-associated hCA IX and XII, are important therapeutic targets. nih.gov Pyrazole derivatives, especially those incorporating sulfonamide moieties, have been synthesized and evaluated as potent hCA inhibitors. rsc.orgnih.gov

A series of pyrazole-based benzenesulfonamides demonstrated significant inhibitory activity against hCA II, IX, and XII, with some derivatives being more potent than the standard drug acetazolamide. rsc.org For example, compound 4j was a potent inhibitor of the tumor-associated isoform hCA IX with an IC50 of 0.15 µM, while compound 4g strongly inhibited hCA XII with an IC50 of 0.12 µM. rsc.org Another study on pyrazole-carboxamides bearing a sulfonamide moiety also reported low nanomolar inhibition constants (Ki) against hCA I and II. nih.gov Structure-activity relationship studies revealed that specific substitutions on the pyrazole ring are crucial for potent and selective inhibition of different hCA isoforms. rsc.orgnih.gov

| Target Isoform | Compound | Inhibition (IC50) | Reference |

|---|---|---|---|

| hCA II | Compound 4k | 0.24 µM | rsc.org |

| hCA IX | Compound 4j | 0.15 µM | rsc.org |

| hCA XII | Compound 4g | 0.12 µM | rsc.org |

α-Glycosidase and Cholinesterase Enzyme Inhibition

The inhibition of α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes, as these enzymes are responsible for dietary carbohydrate breakdown and subsequent glucose absorption. ekb.eg Similarly, cholinesterase inhibitors are used in the management of Alzheimer's disease. ekb.eg Pyrazole-based derivatives have shown promise as inhibitors of these enzymes. ekb.eg

In one study, a series of pyrazole derivatives were evaluated for their inhibitory effects. ekb.eg A pyrazole derivative bearing a coumarin (B35378) scaffold was identified as an excellent inhibitor of butyrylcholinesterase, a target in Alzheimer's disease research. ekb.eg In the context of anti-diabetic activity, a synthetic pyrazolobenzothiazine derivative (S1) demonstrated effective inhibition of both α-glucosidase and α-amylase with IC50 values of 3.91 µM and 8.89 µM, respectively. nih.gov Kinetic studies revealed a competitive type of inhibition for both enzymes. nih.gov

| Enzyme | Compound | Inhibition (IC50) | Reference |

|---|---|---|---|

| α-Glucosidase | Pyrazolobenzothiazine (S1) | 3.91 µM | nih.gov |

| α-Amylase | Pyrazolobenzothiazine (S1) | 8.89 µM | nih.gov |

Other Therapeutic Potentials

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives are recognized for their ability to scavenge free radicals and act as antioxidants. nih.govbanglajol.info Their antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. nih.gov

Research has shown that various pyrazole structures possess significant antioxidant capabilities. For example, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and showed potent antioxidant activity. nih.gov Another study investigating pyrazoles derived from chalcones also reported prominent antioxidant potential. banglajol.info In this study, the parent chalcone (B49325) (compound 1) showed the highest DPPH radical scavenging activity with an IC50 of 35.9 µg/ml, followed by its pyrazole derivatives. banglajol.info These results underscore the potential of the pyrazole core in developing effective antioxidant agents. nih.gov

| Compound Type | Compound | DPPH Scavenging (IC50) | Reference |

|---|---|---|---|

| Chalcone | Compound 1 | 35.9 µg/ml | banglajol.info |

| Pyrazole | Compound 2 | > 100 µg/ml | banglajol.info |

| Pyrazole | Compound 3 | > 100 µg/ml | banglajol.info |

Antidiabetic and Antihyperglycemic Effects

Diabetes mellitus is a metabolic disorder characterized by high blood sugar (hyperglycemia). nih.gov Pyrazole derivatives have been reported as potential anti-diabetic agents, acting through various mechanisms, including the inhibition of key digestive enzymes (as discussed in section 5.5.6) and demonstrating positive effects in in vivo models. nih.govresearchgate.net

An in vivo study using a mouse model demonstrated the significant antihyperglycemic potential of a pyrazolobenzothiazine derivative (S1). nih.gov Treatment with compound S1 led to a reduction in blood sugar levels to a near-normal range (110–115 mg/dL). nih.gov Furthermore, the treated group showed an increase in serum insulin (B600854) levels (25–30 μM/L) compared to diabetic controls. nih.gov The compound also improved related biochemical markers, lowering cholesterol to 85 mg/dL and creatinine (B1669602) to 0.6 mg/dL, indicating a protective effect on lipid profiles and kidney function. nih.gov These findings suggest that pyrazole derivatives could be valuable leads for developing new anti-diabetic therapies that not only control blood glucose but also mitigate associated complications. nih.gov

| Parameter | Diabetic Control Group | S1 Treated Group | Reference |

|---|---|---|---|

| Blood Sugar Level | High (not specified) | 110–115 mg/dL | nih.gov |

| Serum Insulin Level | Low (not specified) | 25–30 μM/L | nih.gov |

| Cholesterol Level | High (not specified) | 85 mg/dL | nih.gov |

| Creatinine Level | 1.9 mg/dL | 0.6 mg/dL | nih.gov |

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel anti-tubercular agents. nih.gov Pyrazole-containing derivatives have been a significant focus of this research, with many compounds showing promising potency. nih.gov

Several studies have evaluated series of pyrazole derivatives for their in vitro activity against M. tuberculosis H37Rv. For instance, pyrazole-4-carboxamide derivatives have been synthesized and tested, with some compounds exhibiting significant antitubercular effects. japsonline.com Compounds with electron-donating groups, in particular, showed notable inhibition of the MTB H37Rv strain. japsonline.com One study identified that compounds 5e , 5g , 5m , and 5h were particularly active, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/ml, 6.25 µg/ml, 6.25 µg/ml, and 12.5 µg/ml, respectively. japsonline.com Similarly, another investigation of pyrazolylpyrazoline hybrids found compounds 9k and 9o to be potent against M. tuberculosis, both with an MIC of 12.5 μg/mL. nih.gov

The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring are crucial for activity. For example, pyrazole-connected triazolo-pyrimidine analogues showing 90% or greater inhibition in initial screens have been identified. researchgate.net

Table 1: Anti-tubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| 5e | 3.12 | japsonline.com |

| 5g | 6.25 | japsonline.com |

| 5m | 6.25 | japsonline.com |

| 5h | 12.5 | japsonline.com |

| 9k | 12.5 | nih.gov |

| 9o | 12.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antimalarial Activity

Pyrazole derivatives have also been investigated for their potential as antimalarial agents. nih.gov Research has shown that hybrids incorporating pyrazole and pyrazoline scaffolds can exhibit promising activity against protozoan parasites, including those that cause malaria. nih.gov

In one study, newly synthesized pyrazolylpyrazoline derivatives were evaluated for their antimalarial activity. The in vivo assessment was conducted using mice infected with Plasmodium berghei, while the in vitro evaluation was performed against the chloroquine-resistant RKL9 strain of P. falciparum. nih.gov Certain pyrazole-pyrazoline hybrids have previously demonstrated activity in the sub-micromolar range for both antimalarial and antileishmanial effects. nih.gov Furthermore, some 1-aryl-1H-pyrazole-4-carboximidamide derivatives have shown antiprotozoal activity, which includes antimalarial potential. scielo.br

Table 2: Antileishmanial Activity of Selected Pyrazole-Pyrazoline Hybrids

| Compound | IC₅₀ (µg/ml) against L. aethiopica amastigotes | Reference |

|---|---|---|

| 5b | Good activity | nih.gov |

| 7a | Good activity | nih.gov |

This table is interactive and showcases the promising antiprotozoal activity of related compounds. IC₅₀ indicates the concentration required for 50% growth inhibition.

Analgesic and Antipyretic Properties

The search for new and effective analgesics with fewer side effects is a continuous effort in medicinal chemistry. zsmu.edu.ua Pyrazole derivatives have been identified as possessing significant analgesic and antipyretic properties. nih.gov

Studies on 1-phenyl-1H-pyrazole derivatives have demonstrated appreciable analgesic and antipyretic activities in mice and rats. nih.gov For example, compounds such as 1-phenyl-1H-pyrazole-5-acetic acid (18) and its alpha-methyl derivative (19) showed strong anti-inflammatory activity, which is often linked to analgesic effects. nih.gov The analgesic potential of newly synthesized pyrazole-containing derivatives of 1,2,4-triazole-3-thiol was confirmed in vivo using the acetic acid-induced writhing test and the formalin inflammation model. zsmu.edu.ua These tests are standard preclinical models for evaluating the antinociceptive activity of new chemical entities. zsmu.edu.ua

In Vitro and In Vivo Biological Evaluation Methodologies

The assessment of the biological activities of this compound derivatives involves a range of established in vitro and in vivo methods.

For anti-tubercular activity, in vitro screening is commonly performed against strains of Mycobacterium tuberculosis, such as H37Rv. japsonline.comresearchgate.net Key methodologies include the Microplate Alamar Blue Assay (MABA) and the Lowenstein-Jensen (LJ) medium technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds. researchgate.net

Antimalarial evaluation utilizes both in vivo and in vitro models. A common in vivo approach involves using mice infected with a rodent malaria parasite like Plasmodium berghei to assess the compound's ability to reduce parasitemia. nih.gov In vitro assays are conducted against cultured human malaria parasites, including chloroquine-resistant strains of P. falciparum, to determine the 50% inhibitory concentration (IC₅₀). nih.gov

The analgesic properties of these derivatives are typically investigated using in vivo models of pain in rodents. The acetic acid-induced writhing test is a model of visceral pain, while the formalin test allows for the assessment of the compound's effect on both acute inflammatory pain and chronic neuropathic pain. zsmu.edu.ua Antipyretic activity is often evaluated by measuring the reduction of yeast-induced fever in rats. nih.gov

Anticonvulsant activity is primarily screened using rodent models of seizures. The maximal electroshock seizure (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) assay is a model for myoclonic seizures and is used to identify compounds that can raise the seizure threshold. nih.gov

Medicinal Chemistry and Drug Discovery Implications

Design Principles for Pyrazole-Based Therapeutics

The pyrazole (B372694) ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a highly valuable scaffold in drug design. mdpi.comnih.gov Its attractiveness stems from a combination of its chemical properties and its ability to interact with biological targets in specific ways.

Key design principles include:

Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic rings, like benzene. This substitution can lead to improved physicochemical properties, such as enhanced water solubility or lipophilicity, and can increase the potency of the compound. nih.gov

Hydrogen Bonding Capability: The pyrazole nucleus possesses both a hydrogen bond donor (the N-1 "pyrrole-like" nitrogen) and a hydrogen bond acceptor (the N-2 "pyridine-like" nitrogen). nih.govnih.govmdpi.com This dual functionality allows it to form crucial interactions within the binding sites of proteins and enzymes. However, in ethyl 1-benzyl-1H-pyrazole-4-carboxylate, the N-1 position is substituted with a benzyl (B1604629) group, which removes its ability to act as a hydrogen bond donor, a common strategy to fine-tune binding affinity and pharmacokinetic properties. nih.gov

Metabolic Stability: Compared to other heterocyclic rings like imidazole (B134444), the pyrazole ring often exhibits greater stability against metabolic enzymes such as Cytochrome P450, which can lead to a better pharmacokinetic profile. nih.gov

Synthetic Accessibility: The synthesis of pyrazole derivatives is well-established, allowing for straightforward creation of diverse analogues for structure-activity relationship (SAR) studies. mdpi.comnih.gov This versatility enables chemists to systematically modify the core structure to optimize for activity and selectivity. nih.govnih.gov

The inherent properties of the pyrazole scaffold make it a cornerstone in the development of drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.commdpi.comnih.gov

Identification and Optimization of Lead Compounds

The process of drug discovery often begins with the identification of a "hit" or "lead" compound that shows promising activity against a specific biological target. This initial compound is then systematically modified through a process called lead optimization to enhance its efficacy, selectivity, and drug-like properties. researchgate.net The pyrazole scaffold is particularly amenable to this process. nih.gov

Structure-Activity Relationship (SAR) studies are central to lead optimization. By making small, deliberate changes to the structure of a lead compound and assessing the impact on its biological activity, chemists can build a detailed understanding of the chemical features required for potency. For instance, in the development of inhibitors for the metalloprotease meprin α, 3,5-diphenylpyrazole (B73989) was identified as a potent lead structure. nih.gov Subsequent optimization involved introducing different functional groups at various positions on the pyrazole and phenyl rings to improve inhibitory activity and selectivity. nih.gov

A typical lead optimization sequence involves:

Hit Identification: Screening a library of compounds to find an initial active molecule.

SAR Elaboration: Synthesizing and testing analogues to understand which parts of the molecule are essential for activity. For example, studies on pyrazole-based kinase inhibitors have shown that specific substitutions on the pyrazole ring and its appended phenyl groups are crucial for binding to the kinase hinge region and hydrophobic pockets. nih.govnih.gov

Optimization of ADME Properties: Modifying the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, while maintaining high affinity for the target. researchgate.net

Modulation of Biological Targets and Signaling Pathways

Pyrazole derivatives have been shown to interact with a vast array of biological targets, underscoring their therapeutic versatility. mdpi.commdpi.com The specific structure of a pyrazole-based compound determines which target it will bind to and modulate.

Notable targets for pyrazole-based compounds include:

Protein Kinases: A large and important class of enzymes that regulate many cellular processes. nih.gov Altered kinase activity is a hallmark of many cancers, making them a major focus of drug discovery. nih.gov Pyrazole derivatives have been developed as potent inhibitors of various kinases, including Akt, ASK1, and Cyclin-Dependent Kinases (CDKs), by competing with ATP for the enzyme's binding site. nih.govnih.gov

Cyclooxygenase (COX) Enzymes: Pyrazole is the core scaffold in the well-known anti-inflammatory drug Celecoxib, which selectively inhibits the COX-2 enzyme. nih.gov This selectivity is a key design feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Rhinovirus Replication: A novel series of pyrazole derivatives demonstrated potent inhibition of Rhinovirus replication, acting as early-stage inhibitors against a broad spectrum of virus species. acs.org

Carbonic Anhydrase (CA): Pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II, which are involved in various physiological processes. nih.gov

The this compound scaffold, through targeted modifications, could potentially be directed to inhibit these or other relevant biological targets. The specific arrangement of the benzyl and carboxylate groups provides a unique three-dimensional shape and electronic distribution that can be tailored for high-affinity binding.

Table 1: Examples of Biological Targets for Pyrazole-Based Compounds

| Target Class | Specific Target Example | Biological Effect | Reference |

|---|---|---|---|

| Protein Kinases | Akt (Protein Kinase B) | Anticancer (cell survival, proliferation) | nih.gov |

| Protein Kinases | ASK1 | Anti-neuroinflammatory | nih.gov |

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| Viral Proteins | Rhinovirus Capsid | Antiviral | acs.org |

| Lyases | Carbonic Anhydrase I/II | Various physiological roles | nih.gov |

| Metalloproteases | Meprin α/β | Anti-inflammatory | nih.gov |

Structure-Based Drug Design Strategies

Modern drug discovery frequently employs structure-based drug design (SBDD), a rational approach that uses the three-dimensional structure of the biological target to guide the design of inhibitors. acs.org Techniques like X-ray crystallography and computational molecular docking are central to SBDD.

Molecular docking studies, for example, can predict how a compound like this compound might fit into the active site of a target protein. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govacs.org For instance, in the design of pyrazole-based CDK1 inhibitors, docking studies revealed that the pyrazole ring interacts with specific amino acid residues like Asp86 and Leu135, while the N-phenyl ring forms interactions with other residues in the binding pocket. nih.gov Similarly, when designing pyrazole derivatives to inhibit rhinovirus, molecular docking helped to elucidate the interactions between the compounds and the residues within the drug-binding pocket of the viral capsid. acs.org

This information is invaluable for lead optimization, as it allows chemists to design new analogues with modifications specifically intended to strengthen these interactions, thereby increasing potency and selectivity.

Development of Hybrid Molecules with Enhanced Activities

A sophisticated strategy in medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores (structural units responsible for biological activity) are combined into a single molecule. The goal is to produce compounds with enhanced activity or the ability to modulate multiple targets simultaneously.

The pyrazole scaffold is an excellent building block for developing such hybrids. nih.gov Examples include:

Thiophene-Pyrazole Hybrids: These have been synthesized and screened for antimicrobial and antioxidant activities. nih.gov

Pyrazole-Carboxamide-Sulfonamide Hybrids: These molecules were designed to target carbonic anhydrase, combining the pyrazole core with a sulfonamide moiety known to be crucial for inhibiting this enzyme family. nih.gov

The structure of this compound lends itself to this approach. The ethyl carboxylate group can be converted to an amide and linked to another pharmacophore, or the benzyl group could be replaced by a different heterocyclic system to create novel hybrid structures with potentially synergistic or dual therapeutic effects.

Drug Likeness and Pharmacokinetic Considerations

For a compound to be a successful drug, it must not only be potent against its target but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). "Drug likeness" refers to the assessment of whether a compound has the physicochemical properties consistent with known drugs. nih.govresearchgate.net

A common tool for assessing drug likeness is Lipinski's Rule of Five, which sets guidelines for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Pyrazole derivatives are often designed to adhere to these rules to increase their chances of being orally bioavailable. nih.gov

The pharmacokinetic properties of this compound can be predicted using computational models.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ | Defines the elemental composition | guidechem.com |

| Molecular Weight | 230.26 g/mol | Influences absorption and distribution | guidechem.com |

| XLogP3-AA | 2.0 | Predicts lipophilicity/water solubility | guidechem.comuni.lu |

| Hydrogen Bond Acceptor Count | 3 | Influences solubility and binding | guidechem.com |

| Hydrogen Bond Donor Count | 0 | Influences solubility and binding | guidechem.com |

| Rotatable Bond Count | 4 | Relates to conformational flexibility | guidechem.com |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Predicts cell permeability | guidechem.com |

These predicted values suggest that this compound has favorable drug-like characteristics. Its molecular weight is well under the 500 Da guideline, and its TPSA and logP values are in a range that suggests good potential for membrane permeability and absorption. The stability of the pyrazole ring against metabolism further enhances its potential as a viable therapeutic scaffold. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Integration of High-Throughput Screening in Compound Discovery

High-Throughput Screening (HTS) has become an essential tool in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules with desired biological activity. ewadirect.com The application of HTS to pyrazole-based libraries has already led to the discovery of potent inhibitors for various therapeutic targets. chemmethod.comnih.gov

Future research on ethyl 1-benzyl-1H-pyrazole-4-carboxylate would benefit from its inclusion in large-scale HTS campaigns. These campaigns could screen for a wide array of biological activities, from enzyme inhibition to receptor modulation. For instance, a recent study utilized High-Throughput Virtual Screening (HTVS) to analyze over 12,000 pyrazole (B372694) compounds, successfully identifying novel inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com Similarly, an HTS effort identified a novel pyrazole scaffold as a KDM5A inhibitor, which, through subsequent optimization, led to a potent and orally bioavailable tool compound. nih.gov

By incorporating this compound and its rationally designed analogues into such screening funnels, researchers can efficiently probe its interaction with numerous biological targets, potentially uncovering entirely new therapeutic applications.

Multi-Scale Modeling and Computational Method Advancements

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and development of new chemical entities. eurasianjournals.com For pyrazole derivatives, computational methods like molecular docking, quantum mechanical calculations (such as Density Functional Theory - DFT), and molecular dynamics (MD) simulations are indispensable for elucidating structural and functional properties. eurasianjournals.comnih.gov

Future investigations into this compound can be significantly enhanced by these approaches.

Molecular Docking: Can predict the binding modes and affinities of the compound to various biological targets, helping to prioritize experimental testing. nih.gov